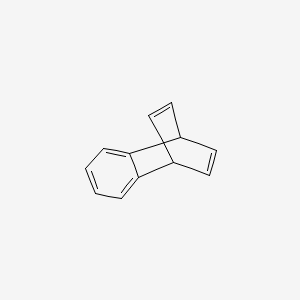
RCL T171204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL T171204 is a chemical compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.2078 g/mol . It is also known as benzobarrelene or benzobicyclo[2.2.2]octatriene . This compound is characterized by its unique bicyclic structure, which consists of a naphthalene ring fused with an ethylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RCL T171204 can be synthesized through the Diels-Alder reaction of perchlorobenzene . The procedure involves the following steps:
Tetrachlorobenzobarrelene Formation: Hexachlorobenzene is reacted with n-butyllithium in dry diethyl ether at low temperatures (-72°C to -78°C) to form pentachlorophenyllithium. This intermediate is then reacted with dry, thiophene-free benzene to form tetrachlorobenzobarrelene.
Benzobarrelene Formation: Tetrachlorobenzobarrelene is then reduced using sodium wire in dry tetrahydrofuran under reflux conditions, followed by the addition of tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
RCL T171204 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions
Oxidation: Sulphuric acid is commonly used as a reagent for oxidation reactions.
Reduction: Sodium wire and tetrahydrofuran are used for reduction reactions.
Substitution: Strong acids like sulphuric acid are used for substitution reactions
Major Products Formed
Reduction: Various hydrocarbon derivatives.
Substitution: Different substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
RCL T171204 has several scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and rearrangement reactions.
Medicine: Research into its potential use as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of RCL T171204 involves its ability to undergo rearrangement reactions. These reactions often proceed through the formation of cationic intermediates, which then rearrange to form various products. The molecular targets and pathways involved in these reactions include the formation of carbonyl compounds and other rearranged products .
Comparaison Avec Des Composés Similaires
RCL T171204 is unique due to its bicyclic structure and the presence of an ethylene bridge. Similar compounds include:
1,4-Ethanonaphthalene, 1,4-dihydro-: This compound has a similar structure but with different substituents, leading to different chemical properties.
Benzobicyclo[2.2.2]octatriene: Another name for this compound, highlighting its structural uniqueness.
These similar compounds share some chemical properties but differ in their reactivity and applications, making this compound a distinct and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7322-47-6 |
|---|---|
Formule moléculaire |
C12H10 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
tricyclo[6.2.2.02,7]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-10H |
Clé InChI |
HQFAAEWHTFVMMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
SMILES canonique |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















